molecular formula C21H18N2O5 B5115731 [1-[acetamido-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate

[1-[acetamido-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate

Cat. No.: B5115731
M. Wt: 378.4 g/mol
InChI Key: YAONACLYLPKRSU-UHFFFAOYSA-N
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Description

[1-[Acetamido-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate: is a complex organic compound characterized by its unique structure, which includes an acetamido group, a nitrophenyl group, and a naphthalenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[acetamido-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate typically involves multi-step organic reactions. One common approach is the condensation reaction between an acetamido derivative and a nitrophenyl compound, followed by the introduction of the naphthalenyl acetate group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Substitution reactions often require the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-[acetamido-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities and specificities of biological molecules.

Medicine: In medicine, the compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [1-[acetamido-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    [1-[Acetamido-(4-nitrophenyl)methyl]naphthalen-2-yl] acetate: Similar in structure but with a different position of the nitro group.

    [1-[Acetamido-(3-nitrophenyl)methyl]naphthalen-1-yl] acetate: Similar but with a different position of the naphthalenyl group.

Uniqueness: The uniqueness of [1-[acetamido-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

[1-[acetamido-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c1-13(24)22-21(16-7-5-8-17(12-16)23(26)27)20-18-9-4-3-6-15(18)10-11-19(20)28-14(2)25/h3-12,21H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAONACLYLPKRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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